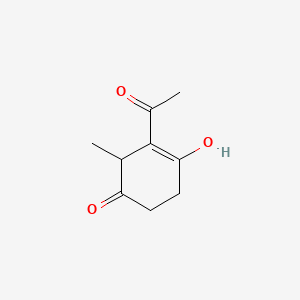
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl, hydroxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid. Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of chromium trioxide in acetic acid is a common industrial method due to its efficiency and relatively straightforward reaction conditions.
化学反応の分析
Types of Reactions
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols
科学的研究の応用
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Acetyl-4-hydroxy-2,1-benzothiazine: This compound has similar structural features and is studied for its herbicidal activity.
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
3-Acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-2-methylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h5,12H,3-4H2,1-2H3 |
InChIキー |
JRGWAXMVRTYUKV-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)CCC(=C1C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


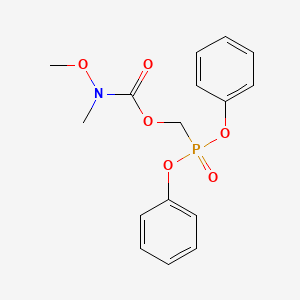
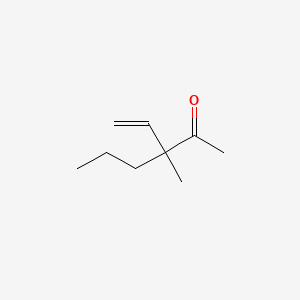

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
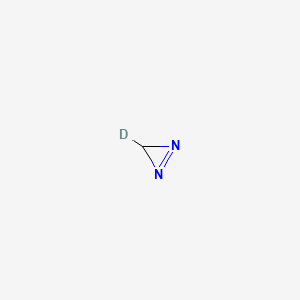
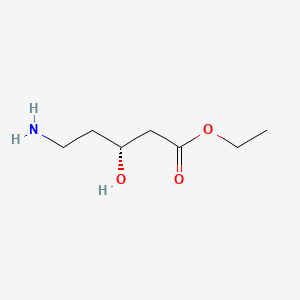
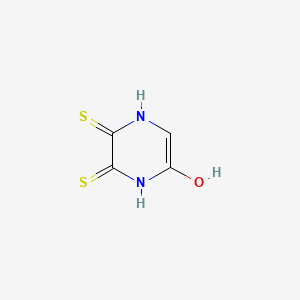
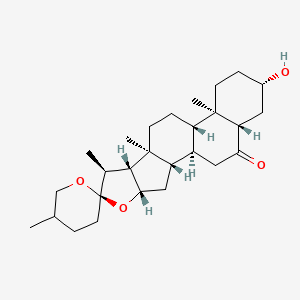

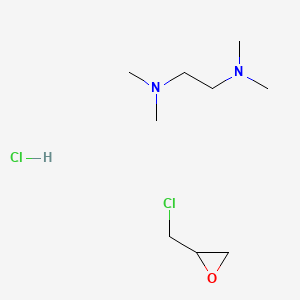
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
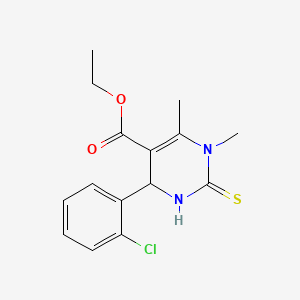
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)

